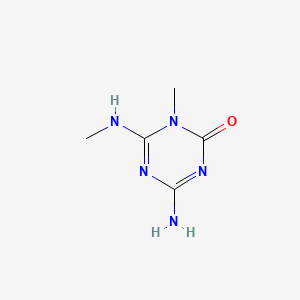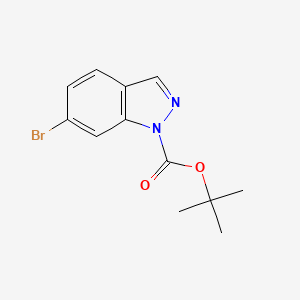
Alnustinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alnustinol is a natural flavonoid compound isolated from the plant Alnus sieboldiana. It is chemically identified as 3,5,7-trihydroxy-6-methoxyflavanone. This compound belongs to a class of flavonoids known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: Alnustinol can be synthesized through various chemical reactions involving the hydroxylation and methoxylation of flavanone precursors. The typical synthetic route involves the use of flavanone as the starting material, which undergoes hydroxylation at positions 3, 5, and 7, followed by methoxylation at position 6. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like methanol or ethanol under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Alnus japonica, a tree species native to Japan. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.
化学反応の分析
Types of Reactions: Alnustinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
科学的研究の応用
Chemistry: Alnustinol is used as a model compound in studies of flavonoid chemistry and synthesis.
Biology: It has been studied for its antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: this compound shows promise in the development of therapeutic agents for diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the formulation of nutraceuticals and functional foods due to its health-promoting properties
作用機序
The mechanism of action of alnustinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound acts as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative stress and cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: this compound disrupts the cell membranes of bacteria and fungi, leading to their death.
類似化合物との比較
Alnustinol is unique among flavonoids due to its specific hydroxylation and methoxylation pattern. Similar compounds include:
Alnusin: 3,5,7-trihydroxy-6-methoxyflavone
Alnetin: 5-hydroxy-6,7,8-trimethoxyflavone
Alnustin: 5-hydroxy-3,6,7-trimethoxyflavone
These compounds share similar structural features but differ in their specific substitution patterns, leading to variations in their biological activities and properties .
特性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-16-9(17)7-10-11(13(16)19)12(18)14(20)15(22-10)8-5-3-2-4-6-8/h2-7,14-15,17,19-20H,1H3/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDPLPWGKGPTJB-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)


![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)


